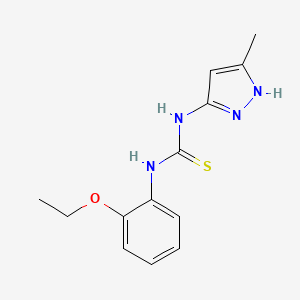
N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea, also known as EMPTU, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. EMPTU is a thiourea derivative that has been synthesized through various methods and has shown promising results in several scientific studies.
科学的研究の応用
N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been the subject of several scientific studies due to its potential pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, and antitumor activities in vitro and in vivo. N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been studied for its potential as a diagnostic agent for certain cancers.
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea is not fully understood, but it has been suggested to involve the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and tumor growth. N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin signaling and glucose metabolism.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell and animal models. N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
実験室実験の利点と制限
N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using optimized methods, and its pharmacological properties can be easily evaluated using various assays. However, N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea also has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea research. One area of interest is the development of N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea derivatives with improved pharmacological properties. Another area of interest is the investigation of N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea as a potential therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea and its potential toxicity in vivo.
合成法
N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea can be synthesized through various methods, including the reaction of 2-ethoxyaniline with 3-methyl-1H-pyrazole-5-carbonyl chloride in the presence of potassium carbonate and thiourea. Another method involves the reaction of 2-ethoxyaniline with 3-methyl-1H-pyrazole-5-carbonyl isothiocyanate in the presence of triethylamine. These methods have been optimized to achieve high yields of N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea with minimal impurities.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(5-methyl-1H-pyrazol-3-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-3-18-11-7-5-4-6-10(11)14-13(19)15-12-8-9(2)16-17-12/h4-8H,3H2,1-2H3,(H3,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPWJLLSRSMZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=NNC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

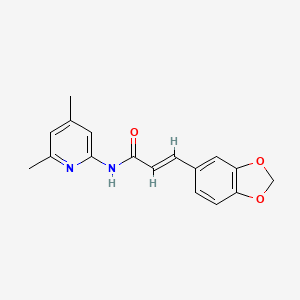
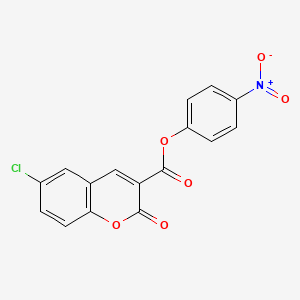
![3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5807275.png)
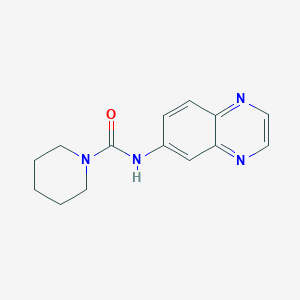
![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807308.png)
![4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline](/img/structure/B5807312.png)

![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)
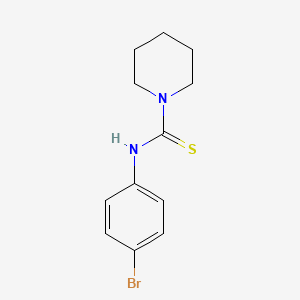
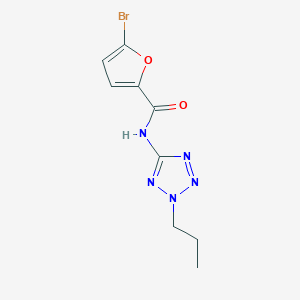

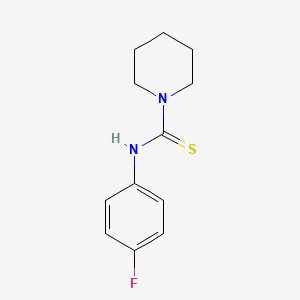
![8-methoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5807353.png)
![N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5807360.png)